4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride
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Overview
Description
4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride is a chemical compound that features a piperidine ring substituted with a difluoromethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of difluoromethylation reagents, which can transfer the difluoromethyl group to the desired position on the piperidine ring . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes. These processes are designed to be efficient and cost-effective, utilizing advanced catalytic systems to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved in these interactions can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride
- 4-(fluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride
- 4-(chloromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride
Uniqueness
4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2680529-48-8 |
---|---|
Molecular Formula |
C8H14ClF2NO2 |
Molecular Weight |
229.7 |
Purity |
95 |
Origin of Product |
United States |
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